molecular formula C10H12N4O3S B7119408 Ethyl 2-hydroxy-3-[4-(1,3-thiazol-5-yl)triazol-1-yl]propanoate

Ethyl 2-hydroxy-3-[4-(1,3-thiazol-5-yl)triazol-1-yl]propanoate

Cat. No.: B7119408
M. Wt: 268.29 g/mol
InChI Key: XZEUINKQMRACJN-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-3-[4-(1,3-thiazol-5-yl)triazol-1-yl]propanoate is a complex organic compound that features both thiazole and triazole rings These heterocyclic structures are known for their diverse biological activities and are commonly found in various pharmaceutical and agrochemical products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-hydroxy-3-[4-(1,3-thiazol-5-yl)triazol-1-yl]propanoate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-3-[4-(1,3-thiazol-5-yl)triazol-1-yl]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the ester group would produce an alcohol .

Scientific Research Applications

Ethyl 2-hydroxy-3-[4-(1,3-thiazol-5-yl)triazol-1-yl]propanoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 2-hydroxy-3-[4-(1,3-thiazol-5-yl)triazol-1-yl]propanoate involves its interaction with specific molecular targets. The thiazole and triazole rings can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-hydroxy-3-[4-(1,3-thiazol-5-yl)triazol-1-yl]propanoate is unique due to the combination of both thiazole and triazole rings in its structure. This dual presence enhances its potential biological activity and broadens its range of applications compared to compounds containing only one of these rings .

Properties

IUPAC Name

ethyl 2-hydroxy-3-[4-(1,3-thiazol-5-yl)triazol-1-yl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3S/c1-2-17-10(16)8(15)5-14-4-7(12-13-14)9-3-11-6-18-9/h3-4,6,8,15H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZEUINKQMRACJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CN1C=C(N=N1)C2=CN=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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